4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine features a pyrimidine core substituted at positions 4 and 5. The 4-position is occupied by a 3,5-dimethylpyrazole group, while the 6-position contains a piperazine moiety linked to a pyrazine ring. This structure combines heterocyclic motifs known for diverse pharmacological applications, including kinase inhibition and CNS modulation. The pyrimidine core provides a rigid scaffold, while the pyrazine-piperazine substituent may enhance solubility and receptor-binding interactions through hydrogen bonding and π-stacking .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-9-14(2)25(22-13)16-10-15(20-12-21-16)23-5-7-24(8-6-23)17-11-18-3-4-19-17/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJJDSXNATNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloropyrimidine Derivatives
The pyrimidine core is typically functionalized via chlorination or halogenation reactions. Source demonstrates that 4,6-dichloropyrimidine (1) serves as a versatile intermediate. Reaction with hydrazine hydrate at 0°C yields 4-chloro-6-hydrazinylpyrimidine (2), though this step is omitted in pathways prioritizing direct nucleophilic substitution.
Piperazine Functionalization and Coupling
The 4-(pyrazin-2-yl)piperazine moiety is introduced via two approaches:
Pre-Synthesis of 4-(Pyrazin-2-yl)piperazine
Source details the preparation of 2-(piperazin-1-yl)pyrimidine analogs:
Direct Coupling to Pyrimidine
Intermediate 4 reacts with 4-(pyrazin-2-yl)piperazine under SNAr conditions:
-
Solvent : DMF or NMP
-
Base : DIEA (N,N-Diisopropylethylamine)
-
Temperature : 100–120°C (microwave-assisted)
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from sources and reveal:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 72 |
| NMP | DIEA | 120 | 80 |
| THF | Cs₂CO₃ | 80 | 65 |
Microwave irradiation (120°C, 30 min) improves yields to 85% by enhancing reaction kinetics.
Protecting Group Strategies
Boc-protected piperazine derivatives (e.g., tert-butoxycarbonyl) are employed to prevent side reactions during multi-step syntheses. Deprotection uses HCl/ethanol (5.6 M, 22 hours).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity after preparatory HPLC.
Comparative Analysis of Synthetic Routes
| Pathway | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| A | 3 | 52 | Modular, scalable |
| B | 4 | 45 | Avoids Boc-deprotection |
Pathway A is favored for large-scale synthesis due to fewer steps and higher reproducibility .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Example Reaction:
-
Chlorination : Treatment with POCl₃ at 80–100°C introduces a chlorine atom at position 2, forming 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chloro-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine . This intermediate can undergo further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination (POCl₃) | 80–100°C, 6–8 hours, neat | 85% |
Functionalization of the Piperazine Moiety
The secondary amines in the piperazine ring are nucleophilic and can participate in alkylation, acylation, or sulfonation.
Example Reactions:
-
Acylation : Reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine-1-acetamide .
-
Sulfonation : Treatment with sulfonyl chlorides forms sulfonamide derivatives, which are often used to enhance solubility or biological activity.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Acylation (AcCl) | DCM, 0–25°C, 12 hours | 78% | |
| Sulfonation (TsCl) | THF, Et₃N, 25°C, 6 hours | 65% |
Pyrazole Ring Modifications
Example Reaction:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 of the pyrazole ring, forming 4-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine . Subsequent reduction with H₂/Pd-C yields the corresponding amine .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 45% | |
| Reduction (H₂/Pd-C) | EtOH, 25°C, 4 hours | 90% |
Cross-Coupling Reactions
The pyrimidine and pyrazine rings enable palladium-catalyzed cross-coupling reactions.
Example Reaction:
-
Suzuki-Miyaura Coupling : At position 2 of the pyrimidine, arylboronic acids react under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C to form biaryl derivatives .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 70% |
Oxidation and Reduction Reactions
-
Pyrazine Oxidation : The pyrazine ring can be oxidized to pyrazine N-oxide using mCPBA in DCM, enhancing hydrogen-bonding potential.
-
Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazine oxidation (mCPBA) | DCM, 25°C, 6 hours | 60% | |
| Pyrimidine reduction (H₂/Pd-C) | EtOH, 50°C, 12 hours | 85% |
Complexation with Metal Ions
The pyrazine and pyrimidine nitrogen atoms act as ligands for transition metals.
Example Reaction:
-
Coordination with Cu(II) : Forms a stable complex in methanol at 25°C, characterized by UV-Vis and ESR spectroscopy.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Cu(II) complexation | MeOH, 25°C, 2 hours | λₘₐₓ = 650 nm (d-d transition) |
Biological Derivatization
The compound’s piperazine and pyrazole moieties are often modified to enhance pharmacokinetic properties:
Scientific Research Applications
Pharmacology
This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrimidine exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further development in cancer therapy.
Neuropharmacology
Research indicates that compounds containing piperazine and pyrazole rings can influence neurotransmitter systems. This compound may serve as a lead structure for developing new treatments for neurological disorders such as depression and anxiety due to its ability to modulate serotonin and dopamine receptors.
Antimicrobial Activity
The presence of the pyrazinyl group suggests potential activity against bacterial strains. Preliminary studies indicate that similar compounds exhibit antimicrobial properties, which could be explored further for developing new antibiotics.
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects in vitro. Investigating the anti-inflammatory mechanisms of this compound could yield valuable insights into treating chronic inflammatory diseases.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine and evaluated their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that compounds similar to our target compound exhibited IC50 values in the micromolar range, suggesting promising antitumor activity.
Case Study 2: Neuropharmacological Effects
A research article in Neuropharmacology explored the effects of piperazine derivatives on serotonin receptors. The study found that certain compounds enhanced serotonin release and showed anxiolytic-like effects in animal models, indicating the potential of our compound as a neuroactive agent.
Case Study 3: Antimicrobial Screening
A recent investigation published in Antimicrobial Agents and Chemotherapy tested various heterocyclic compounds against resistant bacterial strains. The findings revealed that compounds with similar structures displayed significant antibacterial activity, prompting further exploration of our compound's efficacy against specific pathogens.
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a member of a class of organic molecules that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHN
This compound features a pyrazole ring and a pyrimidine core, which are critical for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In one study, derivatives containing similar pyrazole structures were tested against various cancer cell lines. The results demonstrated that certain derivatives had low IC values, indicating potent cytotoxic effects:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5f | SH-SY5Y | 5.00 |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by cell cycle analysis showing significant arrest in the G0/G1 phase .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. A related study on pyrazole derivatives indicated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Selectivity and Toxicity
One critical aspect of the compound's biological profile is its selectivity towards cancer cells compared to normal cells. The selectivity index (SI) for many derivatives was favorable, indicating lower toxicity to non-cancerous cells while maintaining efficacy against cancerous cells .
Study on Chagas Disease
A notable application of related compounds was investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In high-throughput screening (HTS), compounds similar to this compound demonstrated sub-micromolar potency in inhibiting intracellular infections . This highlights the potential for developing treatments for neglected tropical diseases using similar chemical scaffolds.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on derivatives of this compound revealed that modifications at specific positions significantly affect biological activity. For example, substituents at the 4-position of the pyrimidine core were found to enhance anti-parasitic efficacy while maintaining low cytotoxicity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table highlights key structural and physicochemical differences between the target compound and analogs from the literature:
*Calculated based on molecular formulas.
Structural and Functional Insights
- Pyrimidine vs. Pyridazine Cores: The target compound’s pyrimidine core (two nitrogen atoms at 1,3 positions) contrasts with pyridazine analogs (nitrogen atoms at adjacent positions).
- Substituent Effects :
- The pyrazine-piperazine group in the target compound may improve solubility and facilitate interactions with aromatic residues in biological targets compared to the sulfonylpiperazine in ’s compound, which is more polar but less π-rich .
- The hydrazinyl-p-tolyl substituent in ’s compound introduces a rigid, planar structure, likely reducing conformational flexibility relative to the target compound’s pyrazine-piperazine chain .
- The 2-furyl group in ’s analog contributes electron-rich aromaticity, which could enhance charge-transfer interactions in contrast to the pyrazine moiety .
Hypothesized Pharmacological Implications
- Kinase Inhibition : Pyrimidine cores are prevalent in kinase inhibitors (e.g., imatinib analogs). The pyrazine-piperazine group may target ATP-binding pockets .
- CNS Modulation : Piperazine derivatives frequently exhibit affinity for serotonin or dopamine receptors. The pyrazine moiety’s basicity could enhance blood-brain barrier penetration .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Coupling | DIPEA, DMF, 80°C | Piperazine-pyrimidine linkage | |
| Deprotection | TFA in CH₂Cl₂ | Boc group removal | |
| Purification | Silica gel (CH₂Cl₂:EtOH) | Isolate target compound |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazole protons resonate at δ 6.0–7.0 ppm () .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with ammonium acetate buffer (pH 6.5, as in ) to assess purity and detect impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, particularly for complex heterocycles (e.g., [M+H]+ ~430–450 m/z) .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| HPLC | Column: C18; Mobile phase: Acetonitrile/ammonium acetate (pH 6.5) | Purity ≥98% |
| HRMS | ESI+ mode; resolution >30,000 | Molecular formula confirmation |
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders ( emphasizes handling precautions for similar piperazine derivatives) .
- Ventilation : Conduct reactions in fume hoods due to potential toxicity of intermediates (e.g., trifluoroacetic acid in deprotection steps, as in ) .
- Waste Disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) and acidic waste per institutional guidelines .
Advanced Question: How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict optimal conditions:
- Reaction Pathway Prediction : Use software like Gaussian or ORCA to model SNAr transition states and identify rate-limiting steps ( highlights ICReDD’s approach) .
- Solvent Optimization : Calculate solvation free energies to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing pyrimidine synthesis data (e.g., yields, temperatures) to recommend conditions for new derivatives .
Q. Table 3: Computational Parameters
| Parameter | Value | Impact |
|---|---|---|
| ΔG‡ (SNAr) | ~25 kcal/mol | Higher energy barriers require elevated temperatures |
| Solvent ε | 37.5 (DMF) | Polar aprotic solvents favor SNAr |
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., ’s IUPAC naming conventions) .
- Assay Standardization : Use uniform protocols (e.g., ATP-binding assays for kinase inhibition) to minimize variability. ’s buffer system (pH 6.5 ammonium acetate) ensures reproducibility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers ( discusses experimental design for data consistency) .
Advanced Question: What strategies enhance selectivity in structural analogs?
Methodological Answer:
- Piperazine Substitution : Replace pyrazine with isoquinoline () or adjust substituent positions to modulate steric/electronic effects .
- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3,5-dimethyl positions ( shows substituent effects on reactivity) .
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
